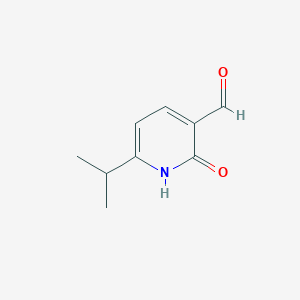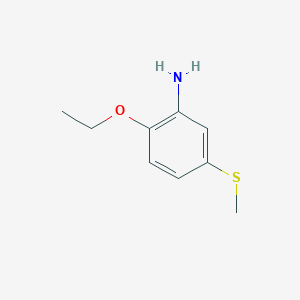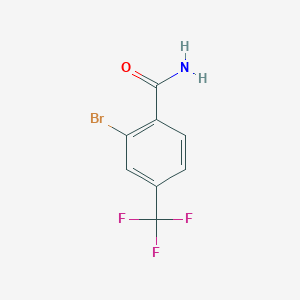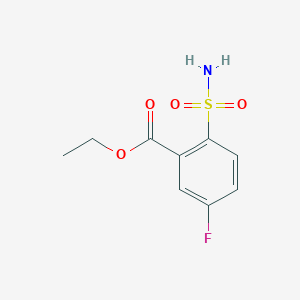
7-(Trifluoromethyl)indolizine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)indolizine-1-carbaldehyde is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound belongs to the indolizine family, which is known for its diverse biological and chemical properties. The presence of the trifluoromethyl group at the 7th position and the carbaldehyde group at the 1st position makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
The synthesis of 7-(Trifluoromethyl)indolizine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the one-pot synthesis, which includes the reaction of appropriate starting materials under specific conditions . Spectroscopic techniques such as infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry are used to confirm the structure of the synthesized compound .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves the use of reagents like trifluoromethyl-substituted precursors and aldehyde-forming agents under controlled conditions.
Analyse Chemischer Reaktionen
7-(Trifluoromethyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to selectively target enzymes like cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6 . These interactions can lead to anti-inflammatory effects, making the compound and its derivatives valuable in medical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(Trifluoromethyl)indolizine-1-carbaldehyde include:
- 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid
- Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both the trifluoromethyl and carbaldehyde groups
Eigenschaften
Molekularformel |
C10H6F3NO |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
7-(trifluoromethyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-4-14-3-1-7(6-15)9(14)5-8/h1-6H |
InChI-Schlüssel |
QZVFNNGWMJRZES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CC(=C2C=C1C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)


![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)

![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)



![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)


![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)
